molecular formula C31H21NO5 B11126685 (2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

Cat. No.: B11126685
M. Wt: 487.5 g/mol
InChI Key: XXJMMZNKIQBVLD-MIXAMLLLSA-N
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Description

(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a chromenylmethylidene group and a diphenylcarbamate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chromenylmethylidene Intermediate: This step involves the condensation of a chromene derivative with an aldehyde under acidic or basic conditions to form the chromenylmethylidene intermediate.

    Cyclization to Form the Benzofuran Core: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the benzofuran core.

    Introduction of the Diphenylcarbamate Group: The final step involves the reaction of the benzofuran derivative with diphenylcarbamoyl chloride in the presence of a base, such as triethylamine, to introduce the diphenylcarbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methylcarbamate
  • (2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl ethylcarbamate

Uniqueness

(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diphenylcarbamate group, in particular, may enhance its stability and activity compared to similar compounds.

Properties

Molecular Formula

C31H21NO5

Molecular Weight

487.5 g/mol

IUPAC Name

[(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate

InChI

InChI=1S/C31H21NO5/c33-30-26-16-15-25(36-31(34)32(23-10-3-1-4-11-23)24-12-5-2-6-13-24)19-28(26)37-29(30)18-21-17-22-9-7-8-14-27(22)35-20-21/h1-19H,20H2/b29-18-

InChI Key

XXJMMZNKIQBVLD-MIXAMLLLSA-N

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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